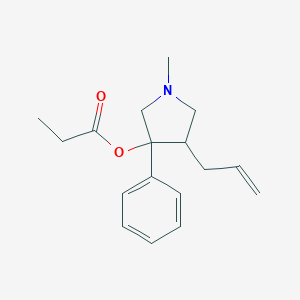
4-Allyl-1-methyl-3-phenyl-3-pyrrolidinol propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Allyl-1-methyl-3-phenyl-3-pyrrolidinol propionate is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is commonly referred to as AMPH, and its chemical formula is C19H23NO3.
Mecanismo De Acción
The exact mechanism of action of AMPH is not fully understood. However, studies have suggested that it may exert its therapeutic effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Efectos Bioquímicos Y Fisiológicos
AMPH has been shown to have various biochemical and physiological effects on the body. It has been demonstrated to inhibit the activity of various enzymes involved in the production of pro-inflammatory cytokines and reactive oxygen species. Additionally, it has been shown to induce apoptosis in cancer cells and reduce oxidative stress in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using AMPH in lab experiments is its high potency and selectivity. It has been shown to exhibit low toxicity and minimal side effects, making it a safe and effective compound for research purposes. However, one of the limitations of using AMPH is its high cost and limited availability.
Direcciones Futuras
There are several potential future directions for research on AMPH. One area of interest is the development of novel AMPH derivatives with enhanced therapeutic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of AMPH and its potential applications in various medical conditions. Finally, more research is needed to explore the potential use of AMPH in combination with other therapeutic agents for improved efficacy.
Métodos De Síntesis
The synthesis of AMPH involves the reaction of 4-allyl-1-methyl-3-phenyl-3-pyrrolidinol with propionic anhydride in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
AMPH has been extensively studied for its potential therapeutic applications in various medical conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases. Several studies have shown that AMPH exhibits anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for cancer therapy.
Propiedades
Número CAS |
102280-72-8 |
|---|---|
Nombre del producto |
4-Allyl-1-methyl-3-phenyl-3-pyrrolidinol propionate |
Fórmula molecular |
C17H23NO2 |
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
(1-methyl-3-phenyl-4-prop-2-enylpyrrolidin-3-yl) propanoate |
InChI |
InChI=1S/C17H23NO2/c1-4-9-15-12-18(3)13-17(15,20-16(19)5-2)14-10-7-6-8-11-14/h4,6-8,10-11,15H,1,5,9,12-13H2,2-3H3 |
Clave InChI |
RBTAFLUWPBOVDH-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1(CN(CC1CC=C)C)C2=CC=CC=C2 |
SMILES canónico |
CCC(=O)OC1(CN(CC1CC=C)C)C2=CC=CC=C2 |
Sinónimos |
1-methyl-3-phenyl-4-prop-2-enyl-pyrrolidin-3-ol, propanoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



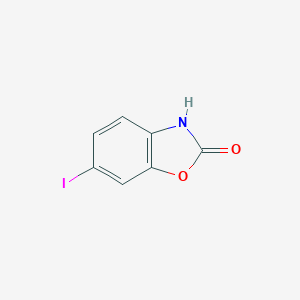
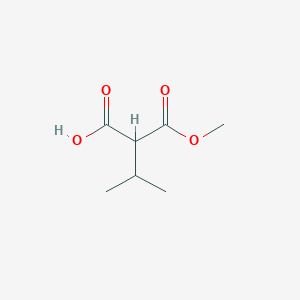
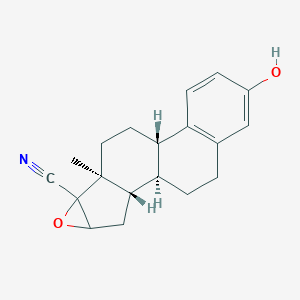
![4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate](/img/structure/B8637.png)
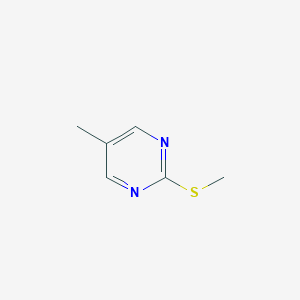
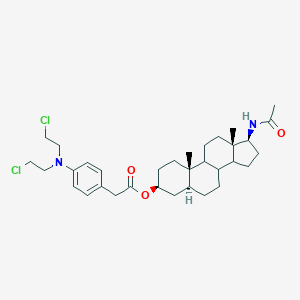
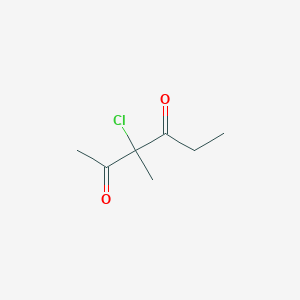
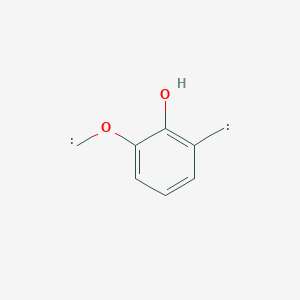
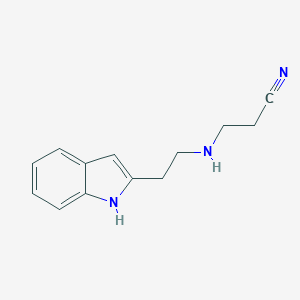
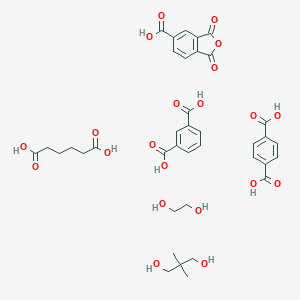
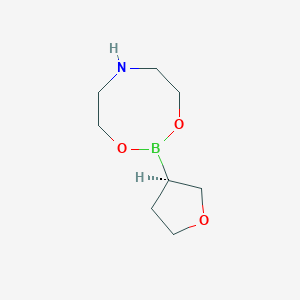
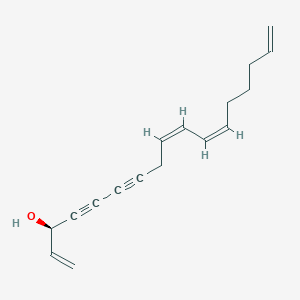
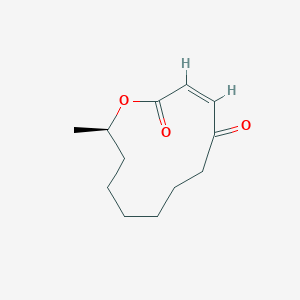
![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)